4-(3,7-dimethylquinolin-2-yl)morpholine
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Overview
Description
4-(3,7-Dimethylquinolin-2-yl)morpholine is a heterocyclic compound that combines a quinoline moiety with a morpholine ring. Quinoline derivatives are known for their diverse biological activities, including anticancer, antimalarial, and antibacterial properties . The incorporation of a morpholine ring enhances the compound’s pharmacological potential, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,7-dimethylquinolin-2-yl)morpholine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using various methods such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(3,7-Dimethylquinolin-2-yl)morpholine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Morpholine, various nucleophiles.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline or morpholine derivatives.
Scientific Research Applications
4-(3,7-Dimethylquinolin-2-yl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its antimicrobial properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(3,7-dimethylquinolin-2-yl)morpholine involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(6-Amidoquinolin-2-yl)morpholine: Known for its activity as a melanin-concentrating hormone
Properties
IUPAC Name |
4-(3,7-dimethylquinolin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-3-4-13-10-12(2)15(16-14(13)9-11)17-5-7-18-8-6-17/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSELKCSXCRNZGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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